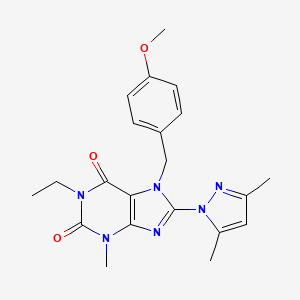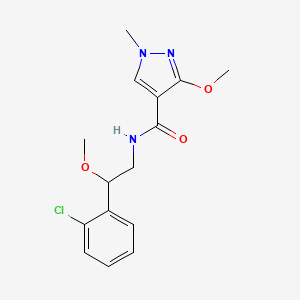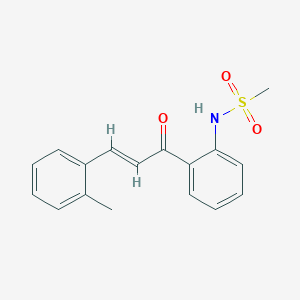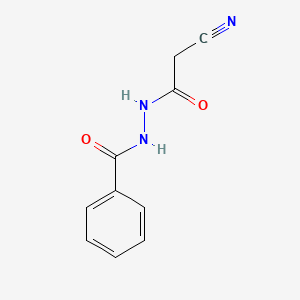
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name you provided suggests that this compound is a derivative of purine, which is a heterocyclic aromatic organic compound.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve studying the reaction conditions, reagents, and catalysts used in these reactions.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes its reactivity with different reagents and under different conditions.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and stability under various conditions. It also includes studying the compound’s chemical properties such as its acidity or basicity, reactivity, and redox potential.Scientific Research Applications
Synthesis and Cytotoxic Activity
One study involves the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines for cytotoxic activity against several cancer cell lines. These compounds have shown potent cytotoxic effects, with some displaying IC(50) values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).
Toxicological Evaluation of Novel Compounds
Another study conducted a toxicological evaluation of two novel compounds designed for use in food and beverage applications, assessing their safety through in vitro and in vivo studies. The findings indicated no safety concerns with respect to genotoxicity and toxicity, providing a basis for their application in flavor modification (Karanewsky et al., 2016).
Hydrogen-bonded Supramolecular Structures
Research on N(7)-alkoxybenzyl-substituted compounds explored their hydrogen-bonded supramolecular structures, which vary from zero to three dimensions based on peripheral substituent changes. This study's significance lies in understanding the structural versatility and potential applications in molecular design and supramolecular chemistry (Trilleras et al., 2008).
Anticancer Activity of Pyrano[2,3-f]chromene-4,8-dione Derivatives
A design and synthesis of pyrano[2,3-f]chromene-4,8-dione derivatives, based on a hit compound, were evaluated for anticancer activity against several human cancer cell lines. The study aimed to develop more potent anticancer agents, indicating the compound's potential in cancer treatment (Li Hongshuang et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes studying how to handle and dispose of the compound safely.
Future Directions
This involves predicting potential applications of the compound based on its properties and activities. It could also involve suggesting further studies needed to better understand the compound.
I hope this general approach helps! If you have more specific information or if the compound is known by another name, please provide those details and I’ll do my best to provide a more specific analysis.
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-6-25-19(28)17-18(24(4)21(25)29)22-20(27-14(3)11-13(2)23-27)26(17)12-15-7-9-16(30-5)10-8-15/h7-11H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDMILHQMNIIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=CC=C(C=C3)OC)N4C(=CC(=N4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42065490 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2640061.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2640062.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2640071.png)
![6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2640073.png)


![3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2640076.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2640077.png)
![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2640078.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640079.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2640081.png)